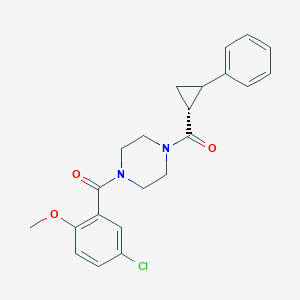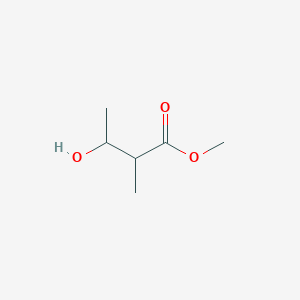
5,6-dihydronaphthalene-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydronaphthalene-2-carboxylic acid: is an organic compound with the molecular formula C₁₁H₁₀O₂ . It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group at the second position and a partially hydrogenated naphthalene ring.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dihydronaphthalene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It is used in the synthesis of pharmaceutical agents and as a ligand in drug design .
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its derivatives are used in the manufacture of specialty chemicals and materials .
Direcciones Futuras
While the combination of carboxylic acids and amines is still the most widespread amidation method, either through activated carboxylic acids or direct amidation, further development of this field might involve the evaluation of other substrates to broaden applications and simplify reaction conditions .
Mecanismo De Acción
- One notable target is aldosterone synthase (CYP11B2) , which plays a crucial role in regulating aldosterone production. DHNA acts as a potent and selective inhibitor of this enzyme, making it relevant for treating congestive heart failure and myocardial fibrosis .
- Additionally, DHNA derivatives serve as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors .
Target of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-naphthoic acid using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form fully hydrogenated derivatives using catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Comparación Con Compuestos Similares
Naphthalene-2-carboxylic acid: Lacks the hydrogenation at the 5,6 positions.
5,6-Dimethoxynaphthalene-2-carboxylic acid: Contains methoxy groups at the 5 and 6 positions instead of hydrogen atoms.
Uniqueness: 5,6-Dihydronaphthalene-2-carboxylic acid is unique due to its partially hydrogenated naphthalene ring, which imparts different chemical reactivity compared to fully aromatic naphthalene derivatives. This unique structure allows for selective reactions and the formation of specific derivatives that are not easily accessible from other naphthalene compounds.
Propiedades
IUPAC Name |
5,6-dihydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOKEAPOECTGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)
![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2753298.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)

![(3Z)-1-benzyl-3-{[(4-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2753303.png)
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2753305.png)




![1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2753315.png)

